(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a bromine atom, hydroxyl group, methoxy group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-propyl-2-sulfanylideneimidazolidin-4-one under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-hydroxy-4-methoxybenzylidene-3-propyl-2-sulfanylideneimidazolidin-4-one.
Substitution: Formation of 3-azido-4-hydroxy-5-methoxybenzylidene-3-propyl-2-sulfanylideneimidazolidin-4-one.
Scientific Research Applications
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacks the complex imidazolidinone core.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.
Uniqueness
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a brominated aromatic ring, hydroxyl and methoxy groups, and a sulfanylideneimidazolidinone core. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs like ethyl acetoacetate and acetylacetone.
Properties
Molecular Formula |
C14H15BrN2O3S |
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Molecular Weight |
371.25 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-4-17-13(19)10(16-14(17)21)6-8-5-9(15)12(18)11(7-8)20-2/h5-7,18H,3-4H2,1-2H3,(H,16,21)/b10-6- |
InChI Key |
YXNKROMIZDHDIM-POHAHGRESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)NC1=S |
Origin of Product |
United States |
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